2-Fluoro-6-isopropylaniline
Overview
Description
2-Fluoro-6-isopropylaniline is a fluorinated aniline derivative with the molecular formula C9H12FN. It is characterized by the presence of a fluorine atom at the second position and an isopropyl group at the sixth position on the aniline ring. This compound is known for its unique chemical properties due to the electron-withdrawing effect of the fluorine atom and the steric hindrance provided by the isopropyl group .
Scientific Research Applications
2-Fluoro-6-isopropylaniline has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and organometallic complexes.
Biology: It is used in the study of enzyme interactions and protein-ligand binding due to its unique structural properties.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-isopropylaniline typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to form 2-fluoro-6-nitroaniline.
Reduction: The nitro group in 2-fluoro-6-nitroaniline is reduced to an amino group, resulting in 2-fluoro-6-aminobenzene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-isopropylaniline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, and reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-isopropylaniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. The isopropyl group provides steric hindrance, influencing the compound’s selectivity and specificity .
Comparison with Similar Compounds
2-Fluoroaniline: Lacks the isopropyl group, resulting in different chemical properties and reactivity.
6-Isopropylaniline: Lacks the fluorine atom, affecting its electron density and binding affinity.
2-Chloro-6-isopropylaniline: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness: 2-Fluoro-6-isopropylaniline is unique due to the combined effects of the fluorine atom and the isopropyl group. This combination imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
2-fluoro-6-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWWFQXGHKEDAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566972 | |
Record name | 2-Fluoro-6-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126476-48-0 | |
Record name | 2-Fluoro-6-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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